molecular formula C18H19N5O2S B2654765 N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448077-72-2

N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2654765
CAS RN: 1448077-72-2
M. Wt: 369.44
InChI Key: PALMFQVCIFLVMO-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

N-(pyridin-3-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide and related pyridine derivatives have been explored for their insecticidal properties. For instance, certain pyridine derivatives have demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, with some compounds showing activity approximately four times that of the established insecticide acetamiprid (Bakhite et al., 2014).

Antimicrobial and Antibacterial Activity

Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, closely related to the compound , has highlighted their potential antibacterial capabilities. One study found that certain derivatives were moderate inhibitors, displaying relatively more activity against Gram-negative bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Iqbal et al., 2017).

Therapeutic Potential in Alzheimer's Disease

Compounds incorporating the 1H-pyrazolo[3,4-b]pyridine moiety, similar to the core structure of this compound, have been identified as potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors, which may offer therapeutic value in the treatment of Alzheimer's disease. The most effective molecule among these derivatives exhibited significant anti-AChE activity and demonstrated capability in inhibiting self-induced β-amyloid aggregation (Umar et al., 2019).

Antitumor Activity

Research on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has also been conducted to evaluate their antibacterial potential and explore other activities. Although the compound was not directly investigated for antitumor activity, related structures have been studied for their potential in this area, indicating a broader interest in the medicinal chemistry community for the therapeutic applications of these compounds (Iqbal et al., 2017).

properties

IUPAC Name

N-pyridin-3-yl-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-16(20-15-2-1-6-19-10-15)11-23-7-3-13(4-8-23)17-21-22-18(25-17)14-5-9-26-12-14/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALMFQVCIFLVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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